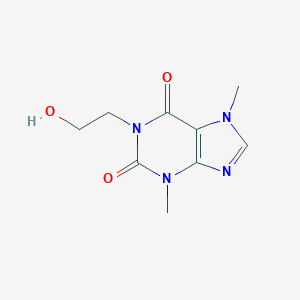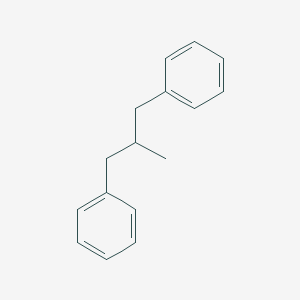
1,3-Diphenyl-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-methylpropane, commonly known as trityl or trityl radical, is a chemical compound that has been extensively studied for its unique properties. It is a stable, free radical that has found applications in various fields of science, including organic chemistry, biochemistry, and material science.
Mécanisme D'action
Trityl acts as a stable, free radical that can undergo various reactions, including radical addition and abstraction reactions. In organic chemistry, trityl can be used as a protecting group for alcohols and amines by forming stable trityl ethers and trityl amines. In biochemistry, trityl can be used as a spin label for studying protein structure and dynamics by attaching a trityl radical to a specific amino acid residue. In material science, trityl can be used as a precursor for the synthesis of organic semiconductors by undergoing various reactions, including radical addition and abstraction reactions.
Effets Biochimiques Et Physiologiques
Trityl has been shown to have minimal biochemical and physiological effects. Studies have shown that trityl is not toxic to cells and does not interfere with cell metabolism or function. However, trityl can undergo various reactions in cells, including radical addition and abstraction reactions, which can affect cellular processes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Trityl has several advantages for lab experiments, including its stability and ease of synthesis. Trityl is a stable, free radical that can be synthesized through various methods, making it readily available for lab experiments. However, trityl has several limitations, including its reactivity and potential for interfering with cellular processes. Trityl can undergo various reactions in cells, which can affect cellular processes and signaling pathways, making it difficult to interpret experimental results.
Orientations Futures
Trityl has several potential future directions, including its use as a spin label for studying protein structure and dynamics, as a precursor for the synthesis of organic semiconductors, and as a tool for studying cellular processes and signaling pathways. Future research should focus on developing new methods for synthesizing trityl, improving its stability and reactivity, and exploring its potential applications in various fields of science.
Méthodes De Synthèse
Trityl can be synthesized through various methods, including the reaction of benzene with methyl chloride in the presence of aluminum chloride or Friedel-Crafts reaction. The most common method involves the oxidation of triphenylmethyl chloride using silver oxide or mercury(II) oxide. The resulting trityl radical is a stable, crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Trityl has been extensively studied for its unique properties, including its ability to act as a stable, free radical. It has found applications in various fields of science, including organic chemistry, biochemistry, and material science. In organic chemistry, trityl has been used as a protecting group for alcohols and amines. In biochemistry, trityl has been used as a spin label for studying protein structure and dynamics. In material science, trityl has been used as a precursor for the synthesis of organic semiconductors.
Propriétés
Numéro CAS |
1520-46-3 |
|---|---|
Nom du produit |
1,3-Diphenyl-2-methylpropane |
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clé InChI |
LAOWWDHMKNDGNY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Autres numéros CAS |
1520-46-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



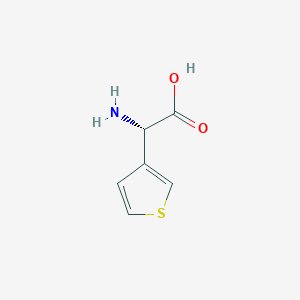
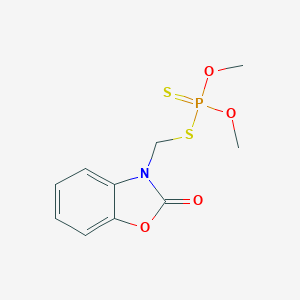
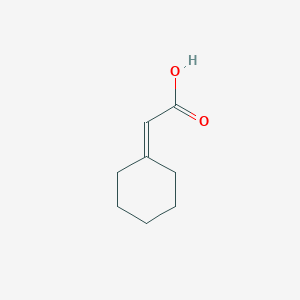
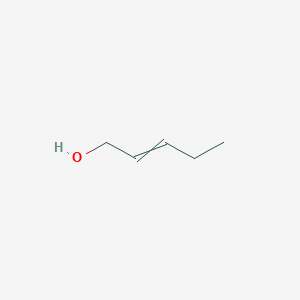
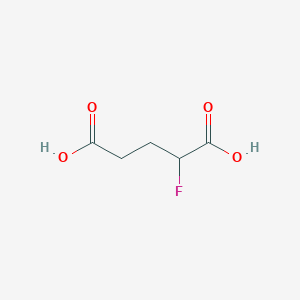
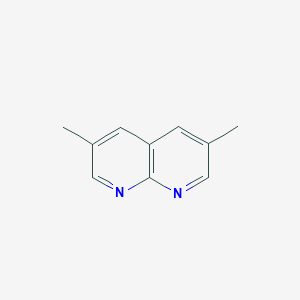
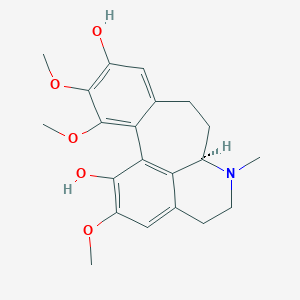
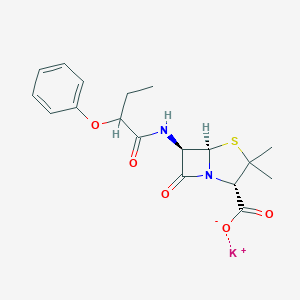
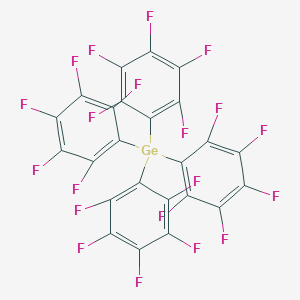
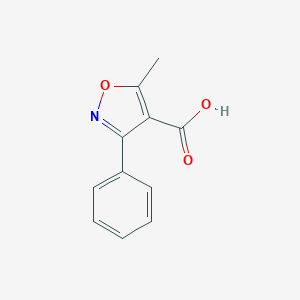
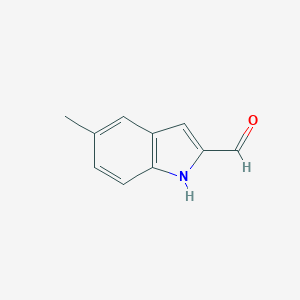
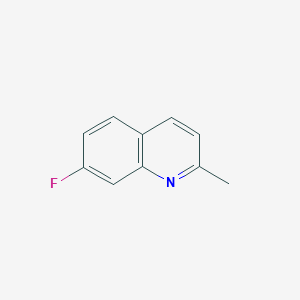
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
